Benzyl propargyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVEXAFKDWGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426059 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-82-1 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for Benzyl Propargyl Ether and Its Derivatives
Refined Williamson Ether Synthesis Approaches
The Williamson ether synthesis, a long-established method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of benzyl (B1604629) propargyl ether, this typically involves the reaction of benzyl alcohol with propargyl bromide. Recent research has focused on refining this method to improve yields, selectivity, and reaction conditions.
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. For the synthesis of benzyl propargyl ether, strong bases such as sodium hydride (NaH) are frequently employed to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl alkoxide. researchgate.net
The choice of solvent also plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) are often favored as they can effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity. One study on the synthesis of propargyl ethers demonstrated that using DMF as a solvent with NaH as the base resulted in a high yield of 92% after just 2 hours at room temperature. acs.org In contrast, ethereal solvents such as dioxane and tetrahydrofuran (THF) provided lower yields in the same timeframe. acs.org
The reaction temperature is another crucial factor. While some Williamson ether syntheses require heating, optimizing the conditions can sometimes allow the reaction to proceed efficiently at room temperature, which can be advantageous for sensitive substrates.
This data represents the synthesis of a substituted 2-amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitrile, as specific comparative data for this compound was not available in the search results.
While strong bases like NaH are effective, there is a growing interest in using milder bases to improve the functional group tolerance and safety of the reaction. Potassium carbonate (K₂CO₃) has emerged as a viable milder alternative. pnu.ac.ir Studies on the synthesis of various (prop-2-ynyloxy)benzene derivatives have shown that K₂CO₃ in acetone can effectively promote the reaction between phenols and propargyl bromide, with yields ranging from 53% to 85%. plos.orgresearchgate.net The use of acetone, a less hazardous solvent than DMF, further enhances the practicality of this approach. plos.orgresearchgate.net
The combination of a mild base with an appropriate solvent is key to the success of these reactions. For instance, in the synthesis of various ethers, the use of K₂CO₃ in DMSO at 50°C proved to be an effective system. pnu.ac.ir The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can also facilitate the reaction when using milder, less polar solvents. pnu.ac.ir
| Reactants | Base | Solvent | Reaction Time | Yield (%) |
| Substituted Phenol and Propargyl Bromide | K₂CO₃ | Acetone | 5-16 hours | 53-85 |
| Benzyl Alcohol and Ethyl Iodide | K₂CO₃ | DMSO | 100-150 min | 91 |
This table combines data from studies on the synthesis of various propargyl and benzyl ethers, as a comprehensive dataset for this compound under these specific conditions was not available.
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and often improve yields. science.gov In the context of the Williamson ether synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes. wikipedia.org This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. rsc.org
While specific data for the microwave-assisted synthesis of this compound is limited in the provided search results, a study on the synthesis of various alkyl aryl ethers under microwave irradiation using potassium carbonate as a solid base without a solvent demonstrated the potential of this technique. orgchemres.org This solvent-free approach is not only faster but also more environmentally friendly. Another study on the microwave-assisted Williamson synthesis of various ethers reported short reaction times of 45-100 seconds. sacredheart.edu A general trend observed in microwave-assisted Williamson ether synthesis is a significant increase in yield and a drastic reduction in reaction time compared to conventional heating methods. sacredheart.edu
| Ether Synthesized | Method | Reaction Time | Yield (%) |
| Various Alkyl Aryl Ethers | Microwave, K₂CO₃, Solvent-free | 2-10 min | 85-95 |
| General Williamson Ether Synthesis | Microwave | 10 min | 20-55 |
| Conventional Williamson Ether Synthesis | Conventional Heating | >1.5 hours | 6-29 |
This table illustrates the general advantages of microwave-assisted Williamson ether synthesis as specific data for this compound was not available.
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of this compound synthesis, green approaches focus on the use of environmentally benign catalysts, safer solvents, and atom-economical reactions. jddhs.commdpi.com
One such approach is the use of iron(II/III) chloride as a low-cost and low-toxicity catalyst for the etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent. nih.govresearchgate.net This method is highly selective and generates water as the only byproduct, adhering to the principle of atom economy. nih.gov While not specifically demonstrated for propargyl alcohol, this system represents a promising green alternative to traditional etherification methods.
The development of solvent-free reaction conditions, as seen in the indium-catalyzed synthesis of benzyl ethers, is another key aspect of green chemistry. Microwave-assisted synthesis is also a recognized green technique that can accelerate reaction rates and reduce energy consumption. mdpi.com The overarching goal of these approaches is to develop synthetic routes that are not only efficient and selective but also sustainable and environmentally responsible. jddhs.com
Solvent-Free Conditions
The Williamson ether synthesis, a common method for preparing ethers, can be adapted to solvent-free conditions for the synthesis of this compound. This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of potentially hazardous organic solvents. ias.ac.inacs.org In a typical solvent-free procedure, an alcohol is reacted with an allyl or benzyl bromide in the presence of solid potassium hydroxide. ias.ac.in This method has been shown to be convenient and efficient for the preparation of allyl and benzyl ethers from alcohols. ias.ac.in
The absence of a solvent can lead to higher reactivity as the reactants are not solvated. acs.org Reactions that begin as solid-solid mixtures may proceed more rapidly if a liquid phase forms as the reaction progresses, creating a eutectic mixture of reactants and products. acs.org While some solvent-free reactions require energy input, such as thermal heating or microwave irradiation, others can proceed at room temperature. ias.ac.inacs.org For the synthesis of benzyl ethers, the use of solid potassium hydroxide pellets has proven effective without the need for a solvent. ias.ac.in
A study on the preparation of allyl and benzyl ethers demonstrated the feasibility of using solid potassium hydroxide for the protection of alcohols. ias.ac.in While this study focused on benzyl bromide, the principles are applicable to the synthesis of this compound from benzyl alcohol and a propargyl halide.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Benzylation
| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |
| Reagents | Benzyl bromide, base, solvent | Benzyl bromide, solid potassium hydroxide |
| Conditions | Typically requires heating | Can often proceed at room temperature |
| Advantages | Well-established methodology | Reduced waste, no solvent toxicity |
| Disadvantages | Use of volatile/toxic solvents | Potential for localized overheating |
Use of Sustainable Catalysts
The development of sustainable catalytic systems is a key area of research in green chemistry. nih.gov For the synthesis of ethers, including benzyl ethers, iron-based catalysts have emerged as an eco-friendly alternative to more traditional palladium or copper catalysts. nih.govresearchgate.netacs.org Iron(III) chloride hexahydrate (FeCl3·6H2O) has been successfully used as a catalyst for the symmetrical etherification of benzyl alcohols in propylene carbonate, a green and recyclable solvent. nih.govacs.org For the non-symmetrical etherification of benzylic alcohols, iron(II) chloride tetrahydrate (FeCl2·4H2O) in the presence of a pyridine bis-thiazoline ligand has shown high selectivity. nih.govacs.org These iron-catalyzed methods offer the advantage of using an abundant, low-cost, and environmentally benign metal. nih.govresearchgate.net
Another sustainable approach involves the use of polyethylene glycol (PEG) as a reaction medium and phase transfer catalyst. frontiersin.org A system using PEG-400 with potassium iodide (KI) and potassium carbonate (K2CO3) has been developed for the synthesis of benzyl phosphonates, demonstrating the potential of PEG-based systems for related transformations. frontiersin.org The use of PEG avoids volatile organic solvents and the catalyst system is efficient at room temperature. frontiersin.org
Table 2: Examples of Sustainable Catalysts for Etherification Reactions
| Catalyst System | Substrates | Solvent | Key Advantages |
| FeCl3·6H2O | Benzyl alcohols (symmetrical) | Propylene Carbonate | Eco-friendly, recyclable solvent, iron catalyst. nih.govacs.org |
| FeCl2·4H2O / Pyridine bis-thiazoline ligand | Benzylic alcohols (non-symmetrical) | Propylene Carbonate | High selectivity, eco-friendly conditions. nih.govacs.org |
| KI / K2CO3 | Benzyl halide, dialkyl phosphite | PEG-400 | Benign solvent, room temperature reaction. frontiersin.org |
Stereoselective Synthesis of this compound Derivatives
The synthesis of chiral, enantioenriched propargylic ethers is of significant interest in organic chemistry. This is often achieved through stereoselective methods that control the formation of new stereocenters.
Chiral Auxiliaries and Ligands in Propargylation Reactions
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed and potentially recycled. sigmaaldrich.com Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries that have been applied to a wide range of stereoselective transformations. researchgate.net
In the context of propargylation, chiral auxiliaries can be attached to one of the reactants to direct the approach of the other reactant, leading to the preferential formation of one diastereomer. The choice of the auxiliary and the reaction conditions can have a significant impact on the level of stereoselectivity achieved. While specific examples for the direct synthesis of this compound derivatives using chiral auxiliaries are not detailed in the provided search results, the general principles of their application in asymmetric synthesis are well-established and applicable. sigmaaldrich.comresearchgate.net
Asymmetric Catalysis in this compound Formation
Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product.
A notable example is the use of a combined catalytic system of a copper-pybox complex and a borinic acid for the asymmetric O-propargylation of secondary aliphatic alcohols, including benzyl alcohol derivatives. researchgate.net This method has been shown to produce the corresponding propargylic ether products in good yields and with high enantioselectivities. researchgate.net The reaction proceeds under nearly neutral conditions and demonstrates remarkable chemoselectivity. researchgate.net
Another approach involves the use of BINOL-derived phosphoric acids as catalysts for the asymmetric propargylation of aldehydes. researchgate.net Computational studies have elucidated the mechanism of these reactions, showing that the catalyst interacts with the reactants in a highly organized transition state to control the stereochemical outcome. researchgate.net
Table 3: Catalytic Systems for Asymmetric Propargylation
| Catalytic System | Substrate Type | Key Features |
| Copper-pybox complex and borinic acid | Secondary aliphatic alcohols | High enantioselectivities, mild conditions. researchgate.net |
| BINOL-derived phosphoric acids | Aldehydes | Catalytic, predictable stereochemical outcome. researchgate.net |
Iii. Mechanistic Investigations of Reactions Involving Benzyl Propargyl Ether
Reaction Kinetics and Thermodynamics
The feasibility and rate of reactions involving benzyl (B1604629) propargyl ether are dictated by fundamental kinetic and thermodynamic principles. Investigations into these aspects reveal the energy barriers and driving forces that control its chemical behavior.
Kinetic analysis of reactions involving propargyl ethers, including benzyl propargyl ether, shows that many transformations, particularly sigmatropic rearrangements, require elevated temperatures to overcome significant activation energy barriers scispace.com. The kinetics are typically first-order, consistent with an intramolecular process proceeding through a highly ordered cyclic transition state wikipedia.org.
For instance, the aromatic Claisen-type rearrangement of nonactivated simple aromatic compounds has been explored less frequently due to the high energetic penalty associated with breaking aromaticity acs.org. Transition state energy calculations have proven effective in predicting the feasibility of such reactions acs.org. In the context of cycloadditions, the Raney Ni-catalyzed [3+2] cycloaddition of this compound with phenyl azide (B81097) has been studied. The reaction proceeds to completion over several hours at a moderately elevated temperature, indicating a manageable kinetic barrier under these catalytic conditions rsc.org.
| Reaction Type | Reactant(s) | Catalyst/Conditions | Observed Rate/Time |
|---|---|---|---|
| Propargyl Claisen Rearrangement | Aryl Propargyl Ethers | Thermal (High Temperature) | Can require 10-120 hours at 100-200 °C wikipedia.org |
| [3+2] Cycloaddition | This compound, Phenyl Azide | Raney Ni, 45 °C | 14 hours to completion rsc.org |
The thermodynamic driving forces in reactions of this compound are crucial for determining product stability and reaction spontaneity. The classic Claisen rearrangement, for example, is thermodynamically driven by the formation of a highly stable carbon-oxygen double bond in the resulting carbonyl compound, a process which is strongly exergonic wikipedia.org.
Computational studies on a dearomative Claisen-type rearrangement of a benzyl alkynyl ether, a system closely related to this compound, calculated the free energy of the rearrangement (ΔG) to be -3.4 kcal·mol−1, indicating a thermodynamically favorable process acs.org. In subsequent cascade reactions that can follow an initial Claisen rearrangement, certain steps exhibit significant thermodynamic driving forces. For example, the tautomerization of an intermediate ketone to its enol form was calculated to have a ΔG of approximately -15.6 kcal·mol−1, strongly favoring the enol product nsf.gov.
| Reaction / Process | System | Calculated ΔG (kcal/mol) | Thermodynamic Favorability |
|---|---|---|---|
| Minehan−Claisen Rearrangement | Benzyl Alkynyl Ether System | -3.4 acs.org | Favorable |
| Ketone-Enol Tautomerization | Post-Claisen Rearrangement Intermediate | -15.6 nsf.gov | Highly Favorable |
| 1,5-Hydrogen Shift | Post-Tautomerization Enol | ΔG‡ ≈ 19.3 nsf.gov | Kinetically accessible barrier |
| Electrocyclization | Post-Hydride Shift Diene | ΔG‡ ≈ 16.1 nsf.gov | Kinetically accessible barrier |
Detailed Mechanistic Pathways
The transformations of this compound often proceed through complex, multi-step mechanistic pathways involving pericyclic reactions and intramolecular shifts.
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or a related system wikipedia.org. In the case of aryl propargyl ethers, this transformation provides access to functionalized allenes, which can act as valuable synthetic intermediates rsc.org. The reaction is a concerted, exothermic pericyclic process that proceeds intramolecularly wikipedia.org.
For an aryl propargyl ether, the thermal rearrangement leads to an δ-allenyl cyclohexadienone intermediate nsf.gov. This intermediate is key to subsequent transformations. The efficiency of this rearrangement can be influenced by orbital interactions involving the triple bond and adjacent oxygen atoms, which can lower the energy barrier acs.org. Following the initial rearrangement, the allenic intermediate can undergo further reactions, such as tautomerization and electrocyclization, to form stable aromatic products like benzopyrans nsf.gov.
Following an initial Claisen rearrangement of an aryl propargyl ether, the resulting allenic ketone intermediate can tautomerize to form an enol nsf.gov. This enol intermediate can then undergo a 1,5-hydride shift, a pericyclic reaction involving the migration of a hydrogen atom across a five-atom system nsf.govfrontiersin.org. This step is crucial in the mechanistic cascade leading to certain heterocyclic products. The 1,5-hydride shift transforms the enol into a diene intermediate, which is then poised for subsequent cyclization nsf.gov. Such hydride shifts are common rearrangement pathways that allow an unstable intermediate to access a more stable configuration masterorganicchemistry.comlibretexts.org.
This compound readily participates in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like azides. These reactions are a cornerstone for the synthesis of five-membered heterocycles, such as triazoles uchicago.edu. The Raney Ni-catalyzed reaction between this compound and various azides serves as a prime example rsc.org.
The proposed mechanism for the Ni-catalyzed azide-alkyne cycloaddition (NiAAC) involves the initial complexation of the terminal alkyne of this compound onto the nickel surface. This is followed by the cycloaddition of the azide. This process can proceed through two different transition states, potentially leading to the formation of both 1,4- and 1,5-disubstituted triazole regioisomers. The observation of both isomers suggests that the free energy difference between the two corresponding transition states is not substantial rsc.org.
Carbocation Intermediate Mechanisms
Reactions involving this compound can, under certain conditions, proceed through carbocation intermediates, particularly in reactions resembling SN1 (Substitution Nucleophilic Unimolecular) processes. The formation of a carbocation is often the rate-determining step in these mechanisms. The structure of this compound is conducive to the formation of a stabilized benzyl carbocation upon cleavage of the ether bond.
The stability of the benzyl carbocation is a critical factor influencing these reaction pathways. This stability arises from the delocalization of the positive charge across the adjacent benzene (B151609) ring through resonance. fiveable.melibretexts.orglibretexts.org This delocalization spreads the positive charge over multiple carbon atoms, significantly stabilizing the intermediate compared to simple alkyl carbocations. libretexts.orglibretexts.org Factors that stabilize this carbocation intermediate will lower the activation energy of the rate-determining step and increase the reaction rate. libretexts.orglibretexts.org
In the context of benzyl ethers, the formation of a benzyl carbocation can be initiated by the departure of a leaving group from the benzylic carbon. fiveable.me For instance, in acidic conditions, the ether oxygen can be protonated, creating a good leaving group (an alcohol). Subsequent loss of this leaving group generates the resonance-stabilized benzyl carbocation. This intermediate is then susceptible to attack by a nucleophile to form the final product. fiveable.melibretexts.orglibretexts.org The stability of the benzyl carbocation makes it a key intermediate in various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. fiveable.me While the primary focus is often on the benzyl cation, the propargyl group can also influence the reaction, though its direct participation in stabilizing the benzylic cation is less pronounced than the phenyl ring. However, the presence of the alkyne moiety can lead to subsequent reactions or rearrangements after the initial carbocation formation.
Table 1: Relative Stability of Carbocations
| Carbocation Type | Relative Stability | Reason for Stability |
|---|---|---|
| Methyl | Least Stable | No inductive or resonance stabilization |
| Primary (1°) | More stable than methyl | Inductive effect from one alkyl group |
| Secondary (2°) | More stable than primary | Inductive effect from two alkyl groups |
| Tertiary (3°) | More stable than secondary | Inductive effect from three alkyl groups |
| Benzylic | Exceptionally Stable | Resonance delocalization of charge into the phenyl ring libretexts.orglibretexts.org |
| Allylic | Exceptionally Stable | Resonance delocalization of charge across the pi system |
Radical Chain Reactions
This compound can also be involved in radical chain reactions, particularly under conditions that favor homolytic bond cleavage, such as high temperatures or the presence of radical initiators. The stability of the resulting benzyl radical is a key driving force for these mechanisms. nih.gov
A common radical process for benzyl ethers involves the homolytic cleavage of a C-H bond on the benzylic carbon. organic-chemistry.org This abstraction generates a benzyl radical, which is highly stabilized by resonance delocalization of the unpaired electron into the aromatic ring. nih.gov This stability is a primary reason why benzyl radicals are widely utilized as intermediates in organic synthesis. nih.gov
The reaction of benzyl and propargyl radicals is a subject of study in understanding the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.netrsc.org These studies show that the combination of a benzyl radical with a propargyl radical can lead to the formation of larger aromatic systems like naphthalene (B1677914). researchgate.net The mechanism often begins with the barrierless formation of an initial adduct from the two radicals. rsc.org This intermediate can then undergo a series of H-abstractions, migrations, and ring-closure steps to yield aromatic products. rsc.org While these studies often generate the radicals separately, they provide mechanistic insight into the potential pathways that could occur if this compound were to undergo homolysis to form a benzyl radical and a propargyl radical.
Visible-light-promoted reactions of alkyl benzyl ethers can proceed via a radical chain reaction involving the homolytic cleavage of the O-α-sp³ C-H bond as a key propagation step, leading to the formation of esters or alcohols. organic-chemistry.org
Influence of Substituents on Reaction Mechanisms and Selectivity
Substituents on the benzyl group of this compound can significantly influence reaction outcomes by exerting electronic and steric effects. These effects can alter the reactivity of the molecule and direct the regiochemistry of reactions. libretexts.orglibretexts.org
Electronic Effects of Substituents
The electronic nature of substituents on the aromatic ring modifies the electron density of the ring and the stability of any intermediates formed at the benzylic position. lasalle.edulibretexts.org These effects are broadly categorized as inductive and resonance effects. lasalle.edulibretexts.org
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) are considered activating groups. They increase the electron density of the aromatic ring through resonance or inductive effects. lasalle.edu This increased electron density makes the aromatic ring more nucleophilic. Furthermore, EDGs stabilize the formation of a benzyl carbocation intermediate by delocalizing the positive charge, thereby accelerating reactions that proceed via an SN1-like mechanism. libretexts.org In etherification reactions of substituted benzyl alcohols, electron-rich groups on the aromatic ring lead to higher reactivity compared to those with electron-withdrawing groups. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or carbonyl (-CHO) are deactivating groups. libretexts.org They pull electron density away from the aromatic ring, making it less nucleophilic. lasalle.edu EWGs destabilize a benzyl carbocation intermediate, which slows down or disfavors reactions proceeding through such species. libretexts.org For instance, in the synthesis of symmetrical ethers from benzyl alcohols, those substituted with electron-attracting groups are less reactive and require harsher conditions (higher temperatures) to achieve satisfactory conversions. nih.gov
Table 2: Influence of Substituent Electronic Effects on Benzyl Group Reactivity
| Substituent Type | Example Groups | Effect on Benzene Ring | Effect on Benzyl Carbocation | Predicted Reaction Rate (SN1) |
|---|---|---|---|---|
| Electron-Donating (Activating) | -OH, -OCH₃, -CH₃ | Increases electron density lasalle.edu | Stabilizes libretexts.org | Faster |
| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -CHO | Decreases electron density lasalle.edu | Destabilizes libretexts.org | Slower |
| Halogens | -F, -Cl, -Br | Deactivating (Inductive) | Destabilizes | Slower |
Steric Effects of Substituents
Steric hindrance, the spatial arrangement of atoms, also plays a crucial role in determining reaction pathways and selectivity. lasalle.edu Large, bulky substituents can physically block access to a reaction site.
In reactions involving the benzyl group, substituents at the ortho positions can hinder the approach of reactants to the benzylic carbon or the aromatic ring itself. lasalle.edu This steric crowding can influence the distribution of products. For example, in etherification reactions of substituted benzylic alcohols, para-substituted reactants often give higher yields than the corresponding ortho-substituted ones, an effect attributed to the steric hindrance of the substituent in the ortho-position. nih.gov Similarly, in glycosylation reactions involving benzylidene-protected mannosyl donors, the steric bulk of substituents at the 3-position was found to be a critical factor for achieving meaningful β-selectivity, with benzyl ethers providing an ideal combination of steric and electronic properties. nih.gov In the benzylation of arenes, the reaction rates followed the order: benzene > toluene > p-xylene > mesitylene, demonstrating a clear steric effect where larger aromatic molecules reacted more slowly. mdpi.com
Computational Chemistry in Mechanistic Elucidation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involving complex molecules like this compound.
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT calculations allow researchers to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby elucidate reaction mechanisms at a molecular level. rsc.org This approach can provide insights that are difficult to obtain through experimental means alone.
For reactions involving propargyl systems, DFT studies have been used to investigate reaction mechanisms such as the rsc.orgmdpi.com-Wittig rearrangement. mdpi.com These studies can determine whether a reaction is concerted or proceeds through a step-wise mechanism by calculating the energies of potential intermediates and transition states. For example, a DFT study on the rearrangement of propargyl-oxy-pyrazolones helped to clarify the mechanism by comparing the energy barriers of different possible pathways, such as the researchgate.netmdpi.com- versus the rsc.orgmdpi.com-rearrangement. mdpi.com
In the context of radical reactions, DFT has been employed to calculate the energetics of reaction mechanisms for the formation of phenanthrene and anthracene from benzyl radical recombination. rsc.org Such calculations help identify the most important reaction steps leading to product formation by mapping the potential energy surface. Similarly, DFT calculations have been used to study the structure and chemical potential of phase transfer catalysts used in O-propargylation reactions, providing a theoretical basis for their effectiveness. asianpubs.org These computational studies are invaluable for predicting stereoselectivities, understanding the role of catalysts, and rationalizing experimental observations in reactions involving propargyl and benzyl moieties.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations serve as a computational microscope to observe the time-evolution of molecular systems, providing insights into the dynamics of chemical reactions. For reactions involving this compound, MD simulations could elucidate the role of solvent dynamics, conformational changes, and energy transfer during the reaction process. Techniques such as reactive flux methods can be used to calculate dynamical transmission coefficients, which quantify the rate of successful transitions from reactant to product by accounting for recrossings of the transition state barrier researchgate.net.
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, a hybrid approach, are particularly useful for studying reactions in solution. In a QM/MM setup, the reacting molecules (e.g., this compound) are treated with quantum mechanics to accurately describe the electronic changes during bond breaking and formation, while the surrounding solvent molecules are treated with classical molecular mechanics. This method allows for the investigation of solvent effects on reaction barriers and mechanisms, such as the stabilization of polar transition states by interfacial water molecules, which can lead to significant rate enhancements acs.org.
Despite the power of these methods, specific studies applying molecular dynamics simulations to the reaction mechanisms of this compound itself are not extensively documented in the surveyed scientific literature. However, the principles from simulations of analogous reactions, like the Claisen rearrangement of other aryl ethers, suggest that MD simulations would be invaluable for understanding how the dynamic environment influences reaction pathways and rates researchgate.netacs.org.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving this compound and its analogs. These studies provide detailed mechanistic pictures, including the structures of transition states and the energetics of competing reaction pathways.
Claisen Rearrangement of Aryl Propargyl Ethers
One of the fundamental reactions of aryl propargyl ethers is the thermal acs.orgacs.org-sigmatropic rearrangement, known as the Claisen rearrangement. DFT calculations have been employed to investigate the reaction cascades that follow this initial step. For unsymmetrical aryl propargyl ethers, the rearrangement can occur at two different ortho positions, leading to different products.
A computational study using the B97X-D functional explored the competing pathways for substituted aryl propargyl ethers. The calculations revealed that the initial Claisen rearrangement is the rate-determining step. The regioselectivity of the reaction—whether it proceeds to form a benzopyran or a tricyclic core—is dictated by the relative free energy barriers of the two possible rearrangement transition states. For an amino-substituted aryl propargyl ether, the transition state for rearrangement at the unsubstituted C2 carbon was found to be slightly more stable (by 0.7 kcal/mol) than at the substituted C6 carbon, guiding the subsequent reaction cascade.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a common substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" used to form 1,2,3-triazole rings. DFT studies have been crucial in elucidating the mechanism of this reaction, particularly regarding the role of the copper catalyst and the nature of the cycloaddition step.
Recent computational work on the CuAAC reaction catalyzed by a dicopper complex has challenged the previously proposed stepwise mechanism. The calculations indicate that the cycloaddition of the azide to the alkyne occurs in a single, concerted step. This mechanism involves the coordination of the azide to the dicopper-alkynyl intermediate, followed by a cycloaddition through a single transition state to form the triazole product. The calculated energy barrier for this concerted transition state was found to be moderate, at 20.0 kcal/mol, leading to a highly exergonic formation of the triazole intermediate. These findings not only explain the high efficiency and regioselectivity of the reaction but are also valuable for the future design of more efficient catalysts.
Table of Mentioned Chemical Compounds
Iv. Advanced Applications of Benzyl Propargyl Ether As a Synthetic Building Block
Click Chemistry Applications
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent among these is the azide-alkyne Huisgen cycloaddition. Benzyl (B1604629) propargyl ether, with its accessible alkyne, is an ideal substrate for these transformations, enabling the straightforward synthesis of intricate structures like dendrimers and cyclic polymers.
The copper(I)-catalyzed version of the Huisgen 1,3-dipolar cycloaddition is the quintessential click reaction. nih.govwikipedia.org It involves the reaction between a terminal alkyne, such as that in benzyl propargyl ether, and an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is significantly accelerated by the presence of a copper(I) catalyst, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. nih.govacs.org The CuAAC reaction is widely favored for its operational simplicity, mild reaction conditions, and high yields. beilstein-archives.org
A key feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal reaction which produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed process almost exclusively yields the 1,4-disubstituted regioisomer. nih.govacs.org This high degree of control is a direct result of the copper-mediated reaction mechanism. acs.org
Optimization of reaction yields often involves adjusting several parameters, including the solvent, catalyst loading, and temperature. For instance, studies on CuAAC reactions have shown that yields can be significantly influenced by the choice of solvent, with various organic and aqueous systems being effective. beilstein-archives.org The catalyst system itself is also a critical factor; while Cu(I) is the active catalyst, its stability and solubility can be enhanced through the use of ligands. The reaction between benzyl azide and phenylacetylene, a model for the reactivity of this compound, proceeds efficiently in various solvents in the presence of a copper catalyst. beilstein-archives.org
Interactive Table: Optimization of a Model CuAAC Reaction
The following table illustrates typical parameters influencing the yield of the CuAAC reaction between benzyl azide and phenylacetylene.
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI | None | Cyrene™ | 30 | High | beilstein-archives.org |
| CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O | Room Temp | High | nih.gov |
This compound and its derivatives are instrumental in the synthesis of dendrimers, which are large, highly branched, tree-like molecules. The CuAAC reaction provides an efficient and reliable method for connecting dendritic branches (dendrons) to a central core or for building up generations of the dendrimer itself. nih.gov
In a convergent synthesis approach, dendrons functionalized with an alkyne group can be "clicked" onto a core molecule bearing multiple azide groups. For example, Fréchet-type dendritic structures often incorporate benzyl ether linkages. Dendrons containing a focal alkyne group can be efficiently coupled to a multi-azide core using CuAAC, leading to the formation of dendrimers with precisely defined structures and a high density of functional groups at the periphery. nih.govalfred.edukoreascience.kr This strategy has been used to create poly(benzyl ether) dendrimers, where the triazole ring formed via click chemistry serves as a stable and robust linker between the dendritic arms and the core. nih.govalfred.edu
While copper is the most common catalyst for azide-alkyne cycloadditions, other metals, including nickel, can also effectively catalyze this transformation. rsc.orgnih.gov The Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC) offers an alternative to CuAAC, sometimes with different reactivity and selectivity profiles.
Raney Nickel has been shown to be an efficient catalyst for the reaction between azides and terminal alkynes, including propargyl ethers. rsc.org A notable feature of the Raney Ni-catalyzed reaction is that it proceeds without the need for an external reducing agent, unlike the common CuSO₄/ascorbate system used in CuAAC. rsc.org The reaction of this compound with phenyl azide using Raney Ni catalysis results in the exclusive formation of the 1,4-disubstituted triazole, demonstrating excellent regioselectivity similar to CuAAC but under different catalytic conditions. rsc.org However, in some instances, NiAAC can produce a mixture of 1,4- and 1,5-regioisomers, suggesting a mechanistic pathway that differs from that of CuAAC. rsc.org Mechanistic studies indicate that the NiAAC reaction may not proceed through a nickel acetylide intermediate, which is a key step in the CuAAC cycle. rsc.org
Interactive Table: Comparison of Catalysts in Azide-Alkyne Cycloadditions
This table compares the regiochemical outcomes for different metal-catalyzed cycloadditions.
| Catalyst System | Reactants | Regioisomers Formed | Predominant Product | Reference |
|---|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | Terminal Alkyne + Azide | 1,4 and 1,5 | 1,4-disubstituted | nih.govacs.org |
| Raney Ni | This compound + Phenyl Azide | 1,4 | 1,4-disubstituted | rsc.org |
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC and NiAAC, offering opposite regioselectivity. wikipedia.org When this compound or other alkynes react with azides in the presence of a suitable ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, the reaction selectively produces the 1,5-disubstituted 1,2,3-triazole isomer. wikipedia.org
This reversal of regioselectivity is a significant advantage, as it allows for the synthesis of triazole isomers that are not readily accessible through the more common copper-catalyzed route. The proposed mechanism for RuAAC does not involve the formation of a metal acetylide intermediate from a terminal alkyne. Instead, it is believed to proceed through the formation of a ruthenium-containing metallacycle intermediate, which dictates the final regiochemical outcome. wikipedia.org Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can often accommodate both terminal and internal alkynes. wikipedia.orgnih.gov
The high efficiency of the CuAAC reaction makes it an ideal tool for macromolecular cyclization. This compound motifs can be incorporated into linear polymer chains to facilitate the synthesis of cyclic polymers through intramolecular click reactions.
A common strategy involves synthesizing a linear polymer precursor that has a terminal azide group at one end and a terminal alkyne group (such as a propargyl ether) at the other. rsc.org This is often achieved using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where a propargyl-containing initiator can be used, and the terminal halogen from the polymerization can be converted into an azide. rsc.orgrsc.org
The crucial step of intramolecular cyclization is typically performed under high-dilution conditions. rsc.org This favors the intramolecular reaction (ring formation) over intermolecular reactions (polymer chain coupling), which would lead to linear dimers or higher-order oligomers. The CuAAC reaction, catalyzed by a copper(I) source, efficiently "stitches" the two ends of the polymer chain together to form a cyclic polymer architecture. rsc.orgresearchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
Synthesis of Complex Organic Molecules
The strategic placement of functional groups in this compound makes it an ideal precursor for constructing intricate molecular architectures, including carbocyclic and heterocyclic systems, as well as for generating other useful synthetic intermediates like allenes.
This compound serves as a valuable precursor in transition-metal-catalyzed carbocyclization reactions for the construction of complex carbocyclic frameworks. One notable example is its participation in [2+2+2]-carbocyclization reactions. These reactions provide a powerful method for the one-step synthesis of substituted benzene (B151609) rings by combining three alkyne units. In such transformations, this compound can act as one of the alkyne components, leading to the formation of highly functionalized aromatic systems. thieme-connect.de
Another approach to carbocycle formation involves the mercuric triflate-catalyzed hydroxylative carbocyclization of 1,6-enynes. While not a direct cyclization of this compound itself, derivatives such as methoxythis compound have been shown to undergo dimerization under these conditions, indicating the reactivity of the propargyl ether moiety in the presence of carbophilic catalysts. acs.org
The propargyl moiety of this compound is also instrumental in the synthesis of various heterocyclic compounds. Propargyl compounds, in general, are recognized as versatile synthons for building oxygen- and nitrogen-containing heterocycles through intramolecular cycloisomerization or cyclocondensation with other unsaturated molecules. researchgate.net For instance, this compound can undergo cycloaddition reactions with azides, catalyzed by Raney nickel, to produce 1,4-disubstituted triazoles with high regioselectivity. rsc.org This highlights its utility in click chemistry for assembling complex molecular structures.
Table 1: Examples of Carbocyclic and Heterocyclic Synthesis Involving this compound Derivatives
| Starting Material | Reaction Type | Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| This compound | [2+2+2]-Carbocyclization | Transition Metal | Substituted Benzene | thieme-connect.de |
| Methoxythis compound | Dimerization | Hg(OTf)₂ | Dimerized Product | acs.org |
| This compound | Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC) | Raney Ni | 1,4-Disubstituted Triazole | rsc.org |
One of the most significant applications of this compound is its conversion into highly reactive allene (B1206475) intermediates through rearrangement reactions. A particularly efficient method is the gold(I)-catalyzed rearrangement, which proceeds via a 1,5-hydride shift and fragmentation sequence. acs.orgnih.govorganic-chemistry.org This transformation is valued for its rapidity and the mild reaction conditions required, often taking place at room temperature or slightly elevated temperatures. nih.gov The reaction is compatible with a range of substituents on the alkyne, and the resulting allenes can be trapped in situ with nucleophiles to generate more complex functionalized molecules. acs.orgnih.gov
The propargyl Claisen rearrangement is another powerful tool for allene synthesis, involving the thieme-connect.dethieme-connect.de-sigmatropic rearrangement of propargyl vinyl ethers. rsc.orgorganic-chemistry.orgscispace.com While this reaction does not directly start from this compound, the latter can be a precursor to the necessary propargyl vinyl ether substrates. The resulting allenes are valuable intermediates in domino methodologies for accessing a wide array of organic compounds. rsc.org
Table 2: Gold(I)-Catalyzed Rearrangement of Benzyl Propargyl Ethers to Allenes
| Catalyst | Key Transformation | Reaction Conditions | Significance | Ref. |
|---|---|---|---|---|
| Gold(I) Complexes | 1,5-Hydride Shift/Fragmentation | Room temperature or 60 °C | Rapid, practical, and tolerates various functional groups | acs.orgnih.gov |
The direct conversion of this compound into homopropargylic alcohols and amines is not a commonly reported transformation. The synthesis of homopropargylic alcohols typically involves the propargylation of carbonyl compounds, such as aldehydes and ketones, with reagents like propargyl bromide in the presence of a metal mediator. organic-chemistry.orgnih.govmdpi.com Similarly, the synthesis of homopropargylic amines often involves the coupling of aldehydes, amines, and alkynes in a three-component reaction. While the propargyl group is a key structural feature of the final products, this compound itself is not typically used as the direct propargylating agent in these reactions. The stability of the ether linkage makes it less suitable for generating the necessary propargyl anion or radical intermediates under standard conditions for these transformations.
The propargyl group of this compound is a valuable handle for the modification and derivatization of natural products and biomolecules, primarily through click chemistry. The terminal alkyne allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the conjugation of the ether to biomolecules containing an azide group. nih.gov
In carbohydrate chemistry, propargyl ethers have been employed as protecting groups that also allow for further functionalization. For instance, a 2-O-propargyl ether, in combination with a 3-O-benzyl ether, has been shown to enhance diastereoselectivity in β-mannosylation reactions. nih.gov The propargyl group's minimal steric bulk is considered beneficial in this context. Furthermore, the propargyl group can be deprotected under specific conditions, allowing for subsequent modifications at that position. nih.gov
A chemo-enzymatic approach has been used for the derivatization of the galactose units in polysaccharides. This involves the enzymatic oxidation of the primary alcohol to an aldehyde, followed by an indium-mediated Barbier-Grignard-type reaction with propargyl bromide to introduce a propargyl group, which can then be used for further conjugation. mdpi.com This demonstrates a pathway where a propargyl group, similar to that in this compound, can be introduced onto a biomolecule for further modification.
Polymer Chemistry and Materials Science Applications
The unique reactivity of the propargyl and benzyl ether moieties also finds application in the synthesis of functional polymers and advanced materials.
Propargyl ethers are valuable monomers for introducing alkyne functionalities into polymer backbones, which can then be used for post-polymerization modifications via click chemistry. For example, propargyl ether-functionalized poly(m-phenylene) has been synthesized and shown to undergo cross-linking at high temperatures to form a network with high thermal stability and a high glass transition temperature. rsc.org
Similarly, hypercrosslinked polymers can be produced through the self-condensation of benzyl ether compounds. researchgate.net This approach provides a route to highly porous networks with significant reductions in catalyst waste compared to conventional methods. While not directly using this compound, this demonstrates the utility of the benzyl ether moiety in creating cross-linked polymer networks.
The terpolymerization of benzyl glycidyl (B131873) ether with propylene (B89431) oxide and carbon dioxide offers a route to functional polycarbonates. The benzyl groups in the resulting polymer can be removed to afford hydroxyl-functionalized polymers, which can be further modified. researchgate.net This illustrates the use of a benzyl ether-containing monomer to create functional materials.
Table 3: Applications in Polymer Chemistry
| Monomer/Precursor | Polymer Type | Key Feature | Application | Ref. |
|---|---|---|---|---|
| Propargyl ether-functionalized m-phenylene | Poly(m-phenylene) | Thermal cross-linking of propargyl groups | High-performance insulating materials | rsc.org |
| Benzyl ether compounds | Hypercrosslinked polymers | Self-condensation | Porous networks | researchgate.net |
| Benzyl glycidyl ether | Polycarbonate terpolymer | Post-polymerization debenzylation to reveal hydroxyl groups | Functional polymeric materials | researchgate.net |
Polymerization Initiation
While this compound itself is not typically used as a direct initiator for polymerization, the benzyl functional group is a component of well-established initiating systems. For instance, benzyl cations, generated from precursors like aryl methyl halides, can initiate the cationic polymerization of monomers such as vinyl ethers. nii.ac.jplibretexts.org In these systems, a benzyl cation acts as the electrophile that attacks the monomer to start the polymer chain growth. nii.ac.jp
More commonly, monomers containing the propargyl ether moiety are polymerized using various initiators. The resulting polymers feature pendant alkyne groups derived from the propargyl ether, which are then available for further modification. This approach incorporates the valuable functionality of the propargyl group into the polymer backbone for subsequent applications.
Post-Polymerization Modification
The true utility of incorporating the propargyl ether moiety into a polymer chain lies in the exceptional versatility of the terminal alkyne for post-polymerization modification. This functionality allows for the covalent attachment of a wide array of molecules through highly efficient and orthogonal "click chemistry" reactions. nih.govacs.org
Two primary click reactions utilized for modifying propargyl-functionalized polymers are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, forming a stable 1,2,3-triazole linkage between the pendant alkyne group and an azide-functionalized molecule. The reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for conjugating complex molecules like peptides, drugs, or fluorescent dyes to the polymer backbone. acs.orgrsc.org
Thiol-Yne Reaction: This reaction involves the radical-mediated addition of a thiol to the alkyne. Depending on the conditions, either a single or double addition can occur, providing a pathway to introduce sulfur-containing functionalities and create branched or cross-linked structures. rsc.org
These modification strategies enable the precise engineering of polymer properties, transforming a base polymer into a material with tailored functionality for specific applications. For example, a propargyl ether-functionalized poly(m-phenylene) can be transformed into a cross-linked network with high thermal stability and a high glass transition temperature after post-polymerization at elevated temperatures. rsc.org
Design of Stimuli-Responsive Polymeric Systems
The pendant alkyne groups introduced by propargyl ether functionalities are instrumental in the design of stimuli-responsive, or "smart," polymers. These materials can undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, light, or redox potential. rsc.orgdtu.dknih.gov
The synthetic strategy typically involves two steps:
Polymerization: A monomer containing the propargyl ether group is polymerized to create a scaffold with accessible alkyne handles.
Functionalization: Stimuli-responsive moieties are then "clicked" onto the polymer backbone via CuAAC or thiol-yne reactions. nih.govrsc.org
For example, a pH-responsive polymer can be created by attaching ionizable groups (like carboxylic acids or amines) to the propargyl-functionalized polymer. nih.govresearchgate.net At different pH values, these groups will protonate or deprotonate, altering the polymer's charge, solubility, and conformation. Similarly, temperature-responsive polymers can be synthesized by attaching polymers like poly(N-isopropylacrylamide) (pNIPAAm). nih.gov This modular approach allows for the creation of a diverse library of smart materials tailored for applications in drug delivery, biosensing, and tissue engineering. rsc.orgdtu.dk
Role in Protecting Group Strategies
In the intricate field of complex molecule synthesis, particularly in carbohydrate chemistry, the selection of appropriate protecting groups is critical for controlling reactivity and stereochemistry. mdpi.com The propargyl ether group, often used as a this compound, has emerged as a valuable tool in this context.
This compound as a Protecting Group for Alcohols
This compound is employed as a protecting group for hydroxyl functionalities. Its most significant advantage is its small steric footprint. nih.govnih.gov The linear geometry of the alkyne minimizes steric hindrance around the protected alcohol, which is a crucial factor in reactions where bulky protecting groups can obstruct reagent access or unfavorably influence the stereochemical outcome. nih.govresearchgate.net This property is particularly beneficial in the synthesis of complex oligosaccharides, where controlling the stereoselectivity of glycosidic bond formation is paramount. mdpi.comresearchgate.net
Influence on Stereoselectivity in Glycosylation Reactions
The most profound impact of the propargyl ether protecting group is observed in stereoselective glycosylation, particularly in the challenging synthesis of β-mannosides. The stereochemical outcome of a glycosylation reaction is highly sensitive to the steric and electronic properties of the protecting groups on the glycosyl donor. mdpi.com
In the context of 4,6-O-benzylidene-directed mannosylation, bulky protecting groups at the C-2 position of the mannose donor can shield the α-face, leading to the undesired α-glycoside product. Research has shown that replacing a bulky benzyl ether at the C-2 position with a sterically minimal 2-O-propargyl ether significantly enhances the formation of the desired β-mannoside. nih.govresearchgate.net The beneficial effect is attributed to a combination of the propargyl group's small size, which reduces steric shielding of the β-face, and its moderate electron-withdrawing nature. nih.govresearchgate.net
| C-2 Protecting Group | C-3 Protecting Group | Acceptor | Donor:Acceptor Ratio | Yield (%) | β:α Ratio |
| Benzyl | Benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 1.5:1 | 82 | 4.5:1 |
| Propargyl | Benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 1.5:1 | 79 | 10:1 |
| Benzyl | TBDMS | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 1.5:1 | 75 | 1:1.6 |
| Propargyl | TBDMS | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 1.5:1 | 85 | >20:1 |
Data adapted from research on β-mannopyranosylation. nih.gov
As the data shows, the use of a 2-O-propargyl ether leads to a dramatic improvement in β-selectivity compared to the analogous 2-O-benzyl ether, especially when a bulky silyl (B83357) group (TBDMS) is present at the C-3 position. nih.gov This demonstrates the critical role of the propargyl ether's minimal steric profile in controlling stereoselectivity in complex carbohydrate synthesis. nih.govnih.gov
Biomedical and Pharmaceutical Research Applications
The utility of this compound in the biomedical field is primarily centered on its application as a key intermediate in the synthesis of biologically active molecules. The presence of the propargyl group allows for a variety of chemical transformations, including coupling reactions and the introduction of diverse functional groups, which is crucial for the development of new therapeutic agents.
This compound serves as a crucial starting material in the multi-step synthesis of various pharmaceutical compounds. iris-biotech.dedntb.gov.uaabo.fi Its utility is particularly evident in the construction of leukotriene inhibitors, which are a class of drugs used to manage asthma and other inflammatory conditions. nih.govbioworld.com Leukotrienes are pro-inflammatory mediators derived from arachidonic acid, and their synthesis is a key target for therapeutic intervention in inflammatory diseases. nih.govresearchgate.net
A notable application of this compound is in the synthesis of a series of (carboxyalkyl)benzyl propargyl ethers designed as selective inhibitors of leukocyte-type 12-lipoxygenase. nih.gov The synthesis involves a Williamson ether synthesis, where a substituted benzyl halide is reacted with a propargyl alcohol derivative to form the core ether linkage. nih.gov This synthetic strategy allows for the systematic variation of different parts of the molecule to explore structure-activity relationships.
The molecular framework of this compound is particularly amenable to the design of enzyme inhibitors. By strategically modifying the structure, researchers can develop potent and selective inhibitors for specific enzyme targets. A significant area of research has been the development of lipoxygenase inhibitors.
A series of benzyl propargyl ethers were synthesized and evaluated as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. nih.gov Among the synthesized compounds, 1-(2-heptynyloxymethyl) benzene demonstrated significant inhibitory activity with an IC50 value of 1.2 microM. nih.gov Structure-activity relationship studies revealed that the acetylenic group is crucial for inhibitory potential. Selective reduction of the triple bond to a cis or trans double bond resulted in a decrease in inhibitory activity, with the cis isomer showing significantly higher inhibition than the trans isomer. nih.gov Furthermore, the introduction of a carboxyl group at the end of the alkyl side chain attached to the acetylenic group was found to abolish the inhibition. nih.gov
In a separate study, a series of (carboxyalkyl)benzyl propargyl ethers were synthesized and evaluated as inhibitors of porcine leukocyte 12-lipoxygenase (12-LO). nih.gov The most potent compound in this series was 3-[4-[(2-tridecynyloxy)methyl]phenyl]propanoic acid. nih.gov The key structural features identified for potent inhibition included a methylene (B1212753) group between the benzyl ether and the triple bond, a long alkyl chain (decyl) attached to the acetylenic group, and a para-substituted (carboxyalkyl)benzyl group. nih.gov These inhibitors demonstrated high selectivity for the leukocyte-type 12-LO, with no significant inhibition of human platelet 12-LO, human neutrophil 5-LO, or rabbit reticulocyte 15-LO at concentrations up to 10 μM. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Key Structural Features for Activity |
|---|---|---|---|
| 1-(2-heptynyloxymethyl) benzene | 5-Lipoxygenase | 1.2 µM | Acetylenic group, specific alkyl chain length |
| 3-[4-[(2-tridecynyloxy)methyl]phenyl]propanoic acid | Leukocyte-type 12-Lipoxygenase | Potent (specific IC50 not provided in source) | Methylene bridge, decyl side chain on alkyne, para-substituted (carboxyalkyl)benzyl group |
The propargyl group of this compound is a key functional moiety for its application in the development of advanced drug delivery systems. This is primarily due to its ability to participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.devectorlabs.com Click chemistry provides a highly efficient and specific method for conjugating molecules, making it an invaluable tool in materials science and pharmaceutical development. iris-biotech.de
While direct applications of this compound in drug delivery systems are not extensively detailed in the provided search results, the utility of the propargyl group is well-established. For instance, polymers functionalized with propargyl groups can be used to create complex macromolecular architectures for drug delivery. dntb.gov.uaabo.fi The propargyl group serves as a handle for attaching targeting ligands, imaging agents, or drug molecules to a polymer backbone. nih.gov
V. Future Directions and Emerging Research Areas
Exploration of Novel Catalytic Systems for Benzyl (B1604629) Propargyl Ether Chemistry
The development of innovative catalytic systems is a primary focus for expanding the synthetic utility of benzyl propargyl ether. Research is moving beyond traditional methods to explore catalysts that offer higher efficiency, selectivity, and milder reaction conditions.
A significant area of interest is the use of gold catalysts. For instance, gold(I) catalysts have been shown to effectively mediate the rearrangement of benzyl propargyl ethers to produce substituted allenes through a 1,5-hydride shift/fragmentation sequence. organic-chemistry.org This transformation is notable for its rapid nature and the mild conditions under which it proceeds. organic-chemistry.org Another novel approach involves the use of an IPrAuNTf2 catalyst for the benzylation of alcohols using Cbz-protected N-benzyl-propargylamine, a derivative chemistry related to benzyl ethers. researchgate.net This method is advantageous due to its high functional group tolerance and the elimination of the need for base additives or moisture-sensitive promoters. researchgate.net
Researchers are also investigating heterogeneous geminal atom catalysts (GACs), such as those with two copper ions supported on polymeric carbon nitride (PCN), for greener chemical manufacturing. sciencedaily.com These catalysts have demonstrated high efficiency and stability over multiple reaction cycles, significantly reducing the carbon footprint compared to conventional catalysts. sciencedaily.com While not yet specifically applied to this compound, their potential for promoting cross-coupling and other transformations makes them promising candidates for future studies in this area.
The table below summarizes some novel catalytic approaches relevant to this compound chemistry.
| Catalyst System | Transformation | Key Advantages |
| Gold(I) Catalyst | Rearrangement to substituted allenes | Rapid, mild conditions, practical |
| IPrAuNTf2 | Benzylation of alcohols | Mild conditions, high functional group tolerance |
| Heterogeneous Geminal Atom Catalysts (e.g., Cu on PCN) | General cross-coupling reactions | High efficiency, reusability, lower carbon footprint |
Integration of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. chemtrix.comeuropa.eu The integration of this compound synthesis and its subsequent reactions into continuous flow systems is an emerging area of research.
The principles of flow chemistry, where reagents are continuously pumped through a reactor, allow for precise control over reaction parameters such as temperature, pressure, and residence time. europa.eursc.org This level of control is particularly beneficial for managing highly exothermic reactions or for handling unstable intermediates that may be involved in the chemistry of this compound. nih.govnih.gov For example, the generation of reactive species from this compound could be performed in situ and immediately used in a subsequent reaction step within a telescoped flow process, minimizing decomposition and improving yield. nih.gov
Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heating and cooling, preventing the formation of hot spots and improving product selectivity. chemtrix.com While specific examples detailing the synthesis of this compound in flow are still emerging, the technology has been successfully applied to the synthesis of other ethers and compounds involving potentially hazardous reagents, demonstrating its applicability. europa.eu The development of continuous flow processes for this compound would enable safer, more efficient, and scalable production for its various applications. europa.eu
Development of Sustainable and Eco-Friendly Synthetic Routes for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical compounds, including this compound. chemistryjournals.net Future research will focus on developing more sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netscielo.br
Key strategies for greener synthesis of this compound include:
Use of Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. chemistryjournals.net
Biocatalysis: Employing enzymes to catalyze the formation of the ether linkage offers a highly selective and efficient alternative to chemical methods. acs.org Biocatalytic processes typically occur under mild conditions (room temperature and neutral pH), reducing energy consumption and waste generation. researchgate.netscielo.br
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. chemistryjournals.net Catalytic approaches, such as those discussed in section 5.1, often lead to higher atom economy by avoiding the use of stoichiometric reagents.
The traditional Williamson ether synthesis, a common method for preparing this compound, can be adapted to be more environmentally friendly by using phase-transfer catalysts to enable the use of water as a solvent or by employing solid-supported bases that can be easily recovered and reused.
Advanced Computational Modeling for Predicting Reactivity and Properties
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Advanced modeling techniques are being used to investigate reaction mechanisms, predict reactivity, and calculate physicochemical properties, thereby guiding experimental work and accelerating the discovery of new applications.
One area where computational modeling has been applied is in studying the recombination reaction between benzyl and propargyl radicals, which is relevant to understanding the formation of polycyclic aromatic hydrocarbons (PAHs) in combustion processes. mit.edu Quantum chemical calculations and RRKM/master-equation analyses have been used to determine the rate constants and mechanisms for the formation of species like naphthalene (B1677914) from these radical precursors. mit.edursc.org
These computational methods can also be applied to predict the reactivity of this compound in various chemical transformations. For example, density functional theory (DFT) can be used to model the transition states of catalytic cycles, helping to elucidate reaction pathways and predict the stereoselectivity of a reaction. This information is invaluable for designing new catalysts and optimizing reaction conditions.
The table below outlines the application of computational methods in studying reactions relevant to this compound.
| Computational Method | Application | Insights Gained |
| Quantum Chemical Calculations (e.g., CBS-QB3) | Study of benzyl + propargyl radical recombination | Reaction kinetics and mechanisms, product distribution |
| RRKM/Master-Equation Analysis | Calculation of product-specific rate coefficients | Temperature and pressure dependence of reactions |
| Density Functional Theory (DFT) | Modeling catalytic reaction pathways | Transition state energies, reaction mechanisms, stereoselectivity prediction |
Expanding Applications in Materials Science and Biomedical Engineering
The unique chemical structure of this compound, featuring both a stable benzyl group and a reactive propargyl group, makes it a versatile building block for the development of advanced materials and biomedical applications.
In materials science , the propargyl group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form polymers and functional materials. researchgate.net This approach allows for the efficient and specific covalent attachment of this compound to polymer backbones or surfaces, thereby modifying their properties. For instance, incorporating benzyl ether moieties into polymers can influence their thermal and mechanical properties. There is also research into depolymerizable poly(benzyl ether)-based materials, which could be designed for selective recycling at room temperature, contributing to a circular economy for plastics. rsc.org
In biomedical engineering , the propargyl group serves as a handle for bioconjugation, enabling the attachment of the molecule to biomolecules such as proteins or nucleic acids. The benzyl group, on the other hand, is a common protecting group in the synthesis of complex bioactive molecules, including carbohydrates and peptides. nih.govacs.org The selective removal of the benzyl group under specific conditions is a critical step in the synthesis of many pharmaceutical compounds. organic-chemistry.org this compound itself is used as a reagent in the synthesis of various substituted carbocyclic aromatic compounds and pharmaceutical intermediates. chemicalbook.comthermofisher.com
The versatility of the propargyl group in forming heterocycles is also of significant interest. researchgate.net These structural motifs are prevalent in many biologically active compounds, and developing new synthetic routes to these molecules using this compound as a starting material is an active area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
